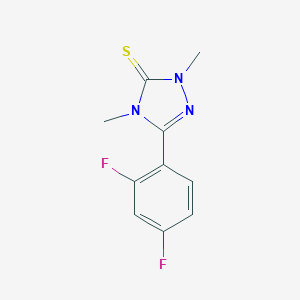
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a triazole ring with a thione group and a difluorophenyl substituent, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The triazole ring and thione group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with a simple triazole ring.
3H-1,2,4-Triazole-3-thione: A similar compound with a thione group but lacking the difluorophenyl and dimethyl substituents.
2,4-Difluorophenyl-1,2,4-Triazole: A compound with a difluorophenyl group attached to the triazole ring.
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is unique due to the presence of both the difluorophenyl and dimethyl substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.
特性
CAS番号 |
110623-35-3 |
|---|---|
分子式 |
C10H9F2N3S |
分子量 |
241.26 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3 |
InChIキー |
COGYAOKOKXLWSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
正規SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
Key on ui other cas no. |
110623-35-3 |
同義語 |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dim ethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















